molecular formula C19H18F5NO4 B163161 Nemadipine-A CAS No. 54280-71-6

Nemadipine-A

Cat. No.: B163161
CAS No.: 54280-71-6
M. Wt: 419.3 g/mol
InChI Key: QABNLWXKUCMDBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nemadipine-A is a small molecule that primarily targets the α1-subunit of L-type calcium channels . This α1-subunit is encoded by the egl-19 gene, which is the only L-type calcium channel α1-subunit in the C. elegans genome .

Mode of Action

This compound acts as an antagonist to the α1-subunit of L-type calcium channels . It inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction . This interaction with its targets leads to changes in the function of these channels, affecting the flow of calcium ions into the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By antagonizing the α1-subunit of L-type calcium channels, this compound inhibits the influx of calcium ions into the cells . This action can affect various downstream effects related to calcium-dependent cellular processes.

Pharmacokinetics

Nimodipine is rapidly and almost completely absorbed following oral administration, with peak concentrations attained within 1 hour . It undergoes extensive hepatic metabolism via the CYP3A4 enzyme and has a half-life of elimination of 1 to 2 hours . .

Result of Action

The antagonistic action of this compound on the α1-subunit of L-type calcium channels leads to a decrease in calcium-dependent vascular smooth muscle contraction . This can result in various molecular and cellular effects, including changes in cell signaling, muscle contraction, and other calcium-dependent processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

Nemadipine-A plays a significant role in biochemical reactions, particularly as it antagonizes the α1-subunit of the L-type calcium channel . This interaction with the calcium channel proteins is crucial for its function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It sensitizes cancer cells to TRAIL-induced apoptosis . This implies that this compound can influence cell function, including impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the α1-subunit of the L-type calcium channel . This interaction leads to the inhibition of the calcium channel, thereby influencing gene expression and cellular function.

Metabolic Pathways

This compound is involved in the calcium signaling pathway due to its interaction with the L-type calcium channel

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the L-type calcium channels, which are typically found in the plasma membrane of cells

Preparation Methods

The synthesis of Nemadipine A involves several key steps:

    Ammonia Ester Reaction: This step involves the reaction of ammonia with an ester to form an intermediate product.

    Cyclization Reaction: The intermediate product undergoes a cyclization reaction with 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester in the presence of a fatty alcohol as a solvent.

Industrial production methods for Nemadipine A are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient solvents and reaction conditions ensures high yield and minimal impurities .

Chemical Reactions Analysis

Nemadipine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Nemadipine A can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

Biological Activity

Nemadipine-A is a compound recognized for its significant biological activities, particularly in the context of calcium channel modulation and its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications in medical research.

Overview of this compound

This compound is a dihydropyridine derivative that primarily functions as an L-type calcium channel antagonist. It has been studied for its effects on various biological systems, including its role in embryo implantation suppression and modulation of muscle excitability.

  • Calcium Channel Blockade :
    • This compound selectively inhibits L-type calcium channels, which are crucial for various physiological processes, including muscle contraction and neurotransmitter release. Studies have shown that exposure to this compound leads to significant reductions in intracellular calcium levels in muscle cells, affecting their excitability and function .
  • Effects on Embryo Implantation :
    • Recent research indicates that this compound suppresses embryo implantation by downregulating endometrial receptivity markers such as integrin αV (ITGAV) and mucin 1 (MUC1). In vivo studies demonstrated that mice treated with this compound exhibited a reduced number of implantation sites compared to controls . This suggests potential applications in non-hormonal contraception.

In Vitro Studies

  • Cell Attachment Suppression : At a concentration of 10 µM, this compound significantly inhibited the attachment of BeWo spheroids (trophoblastic cells) to human endometrial epithelial cells (hEECs). This effect was observed under hormone treatment conditions, highlighting its potential role in modulating cell adhesion processes crucial for embryo implantation .
  • Calcium Response Modulation : In experiments using Caenorhabditis elegans, this compound treatment resulted in altered calcium responses in vulval muscles, indicating its impact on muscle physiology and signaling pathways related to egg-laying behaviors .

In Vivo Studies

  • Embryo Implantation in Mice : Mice injected with 100 µg/kg of this compound showed a significant reduction in embryo implantation sites at 5.5 days post coitum (dpc), correlating with decreased expression of endometrial receptivity markers . This underscores the compound's potential utility as a contraceptive agent.

Data Tables

Study Type Concentration Effect Observed Reference
In Vitro10 µMSuppressed BeWo spheroid attachment
In Vivo100 µg/kgReduced implantation sites
Muscle Physiology25 µMDecreased vulval muscle Ca2+ responses

Case Studies

  • Case Study 1 : A study involving high-throughput screening identified this compound as a novel suppressor of embryo implantation. The findings indicated that it effectively reduced the attachment rates of trophoblastic cells to endometrial tissues, suggesting its potential as a contraceptive agent without hormonal side effects .
  • Case Study 2 : Research utilizing C. elegans demonstrated that this compound not only affected calcium signaling but also revealed redundancy in calcium channel functions within the egg-laying circuitry. This highlights the compound's utility as a tool for understanding calcium channel biology and its implications for developmental processes .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABNLWXKUCMDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386247
Record name 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54280-71-6
Record name 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54280-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nemadipine-A
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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